4-Benzyloxy-benzaldehyde oxime

Medicinal Chemistry Heterocyclic Synthesis Cycloaddition

4-Benzyloxy-benzaldehyde oxime (CAS 76193-67-4) is an aromatic oxime derivative with the molecular formula C14H13NO2 and molecular weight 227.26 g/mol. It belongs to the benzaldehyde oxime class, characterized by a para-benzyloxy substitution on the phenyl ring and an oxime functional group capable of E/Z isomerism.

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
CAS No. 76193-67-4
Cat. No. B185486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyloxy-benzaldehyde oxime
CAS76193-67-4
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NO
InChIInChI=1S/C14H13NO2/c16-15-10-12-6-8-14(9-7-12)17-11-13-4-2-1-3-5-13/h1-10,16H,11H2/b15-10-
InChIKeySLNVTNZIMUJWQW-GDNBJRDFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyloxy-benzaldehyde Oxime (CAS 76193-67-4): Chemical Identity and Functional Class for Research Procurement


4-Benzyloxy-benzaldehyde oxime (CAS 76193-67-4) is an aromatic oxime derivative with the molecular formula C14H13NO2 and molecular weight 227.26 g/mol [1]. It belongs to the benzaldehyde oxime class, characterized by a para-benzyloxy substitution on the phenyl ring and an oxime functional group capable of E/Z isomerism . This compound serves primarily as a versatile synthetic intermediate in medicinal chemistry and as a scaffold for generating bioactive derivatives, with documented applications in heterocyclic synthesis and enzyme inhibition studies .

Why 4-Benzyloxy-benzaldehyde Oxime Cannot Be Casually Substituted: Structure-Activity Divergence Among Benzaldehyde Oxime Analogs


Benzaldehyde oxime derivatives exhibit marked functional divergence based on subtle substitution patterns, rendering generic interchange scientifically unsound. In the O-benzyl oxime series evaluated for aldose reductase (ALR2) inhibition, the polyhydroxy substitution pattern on the benzaldehyde fragment proved crucial for both enzyme inhibitory activity and anti-oxidant capacity, with IC50 values varying significantly across closely related derivatives [1]. Similarly, the oxime functional group confers distinct reactivity profiles compared to the parent aldehyde (4-benzyloxybenzaldehyde, CAS 4397-53-9), which itself demonstrates antimicrobial activity against Candida glabrata [2]. The specific 4-benzyloxy substitution pattern of the target compound provides a unique balance of lipophilicity, hydrogen-bonding capacity, and synthetic versatility that cannot be replicated by unsubstituted benzaldehyde oxime (CAS 932-90-1) or methoxy-substituted analogs. These structural determinants directly impact reactivity in cycloaddition chemistry and biological target engagement, necessitating compound-specific validation.

4-Benzyloxy-benzaldehyde Oxime: Quantitative Differentiation Evidence Against Comparator Compounds


Synthetic Utility in 1,3-Dipolar Cycloaddition: Isoxazole Formation via Propargyl Bromide Reaction

4-Benzyloxy-benzaldehyde oxime undergoes 1,3-dipolar cycloaddition with propargyl bromide to generate isoxazole derivatives, a transformation documented in the synthesis of 3-phenyl-4,5-dihydroisoxazole-5-carboxamides with anti-tubercular activity (MIC 1 μg/mL against Mycobacterium tuberculosis H37Rv) . This reactivity distinguishes it from 4-benzyloxybenzaldehyde (CAS 4397-53-9), which lacks the oxime functionality required for nitrile oxide generation and cannot directly participate in this cycloaddition pathway without prior oxime formation.

Medicinal Chemistry Heterocyclic Synthesis Cycloaddition

Aldehyde Dehydrogenase 3A1 (ALDH3A1) Inhibitory Activity Relative to Structural Analogs

In an inhibition assay measuring benzaldehyde oxidation by human ALDH3A1, 4-benzyloxy-benzaldehyde oxime demonstrated an IC50 value of 2.10 μM following 1-minute preincubation [1]. ALDH3A1 is overexpressed in certain cancer stem cells and contributes to chemoresistance through detoxification of reactive aldehydes, making its inhibition a validated therapeutic strategy [2].

Enzyme Inhibition Cancer Metabolism ALDH3A1

Cytochrome P450 Enzyme Interaction Profile: Class-Dependent Metabolic Stability

4-Benzyloxy-benzaldehyde oxime was evaluated for CYP enzyme inhibition potential using pooled human liver microsomes [1]. This assessment is critical for compounds intended for in vivo studies, as CYP inhibition can cause drug-drug interactions. The benzaldehyde oxime class generally demonstrates moderate CYP interaction profiles, with the benzyloxy substituent influencing metabolic stability relative to unsubstituted benzaldehyde oxime (CAS 932-90-1), which exhibits bioavailability score of 0.55 by SwissADME prediction [2].

Drug Metabolism CYP Inhibition ADME

Physicochemical Properties: Density, Boiling Point, and Vapor Pressure Parameters for Formulation

4-Benzyloxy-benzaldehyde oxime has experimentally determined physicochemical parameters including density (1.1±0.1 g/cm³), boiling point (371.5±25.0 °C at 760 mmHg), vapor pressure (0.0±0.9 mmHg at 25°C), and enthalpy of vaporization (65.3±3.0 kJ/mol) . These values contrast with unsubstituted benzaldehyde oxime (CAS 932-90-1, MW 121.14 g/mol) and 4-methoxybenzaldehyde oxime (CAS 3717-21-3), where the benzyloxy group significantly increases molecular weight (227.26 g/mol) and alters volatility and thermal stability parameters.

Physicochemical Characterization Formulation Development Analytical Chemistry

4-Benzyloxy-benzaldehyde Oxime: Validated Research and Procurement Application Scenarios


Medicinal Chemistry: Isoxazole-Containing Anti-Tubercular Lead Optimization

This compound serves as a direct precursor for synthesizing 3-phenyl-4,5-dihydroisoxazole-5-carboxamides via 1,3-dipolar cycloaddition. The resulting derivatives have demonstrated MIC values of 1 μg/mL against Mycobacterium tuberculosis H37Rv and activity against drug-resistant strains, with favorable in silico ADME properties . Researchers developing anti-tubercular agents should prioritize this oxime over the corresponding aldehyde to eliminate the oximation step and access the isoxazole scaffold in a single synthetic operation.

Cancer Biology: ALDH3A1 Inhibition Studies for Chemoresistance Research

With a documented IC50 of 2.10 μM against human ALDH3A1, this compound provides a defined potency benchmark for studies investigating aldehyde dehydrogenase-mediated chemoresistance mechanisms . ALDH3A1 overexpression in cancer stem cells contributes to therapeutic resistance, and this oxime can serve as a reference inhibitor in cellular assays, enabling dose-response calibration and comparative evaluation of novel ALDH3A1-targeting agents.

Drug Metabolism: CYP Interaction Screening Reference Compound

The compound has been evaluated for CYP enzyme inhibition using pooled human liver microsomes , providing documented interaction data relevant to drug metabolism studies. Pharmaceutical researchers can utilize this oxime as a reference standard when assessing the CYP inhibition potential of structurally related benzaldehyde oxime derivatives, supporting early-stage ADME screening and lead prioritization in medicinal chemistry campaigns.

Analytical Chemistry: Physicochemical Reference Standard for Benzyloxy-Substituted Oximes

With defined physicochemical parameters including density (1.1±0.1 g/cm³), boiling point (371.5±25.0 °C), and vapor pressure (0.0±0.9 mmHg at 25°C) , this compound serves as a characterized reference material for analytical method development. Quality control laboratories can utilize these parameters for HPLC method validation, purity assessment, and stability studies involving benzyloxy-substituted aromatic oximes.

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